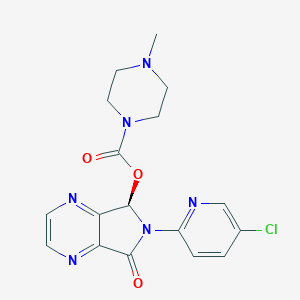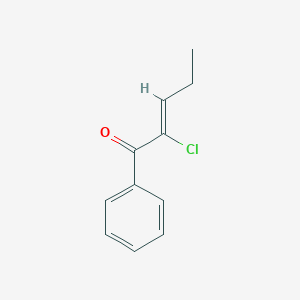
3-Propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various applications in the field of biochemistry and pharmacology. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Researchers have developed various methods for synthesizing compounds related to 3-Propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one. These methods often involve reactions such as condensation, Sonogashira coupling, intramolecular alkyne hydroamination, and cascade imination/intramolecular decarboxylative coupling (Dyachenko & Sukach, 2012); (Fan et al., 2015); (Pandey et al., 2013).
Regioselective Synthesis : Research has been conducted on the regioselective synthesis and alkylation of these compounds, highlighting the importance of controlling reaction conditions for specific product formation (Sukach & Dyachenko, 2015).
Novel Reaction Pathways : Studies have explored novel and efficient routes for generating related compounds via various reactions like 1,3-dipolar cycloaddition and multicatalytic processes (Zhao et al., 2016); (Li et al., 2011).
Potential Applications
Anticancer Activity : Some derivatives have shown potential as anticancer agents. A study on 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones, which are structurally similar, exhibited promising anticancer properties (Potikha et al., 2021).
Anticonvulsant Properties : There's research suggesting anticonvulsant activity in related pyrazoloisoquinoline derivatives, highlighting their potential in treating neurological disorders (Paronikyan et al., 2004).
Kinase Inhibition : Certain pyrazoloisoquinoline derivatives have been studied for their kinase inhibitory properties, indicating potential pharmaceutical applications (Defois et al., 2022).
Insecticidal Properties : Some isoquinoline derivatives have been evaluated for toxicological activity against agricultural pests, suggesting potential use in pest management (Bakhite et al., 2022).
properties
CAS RN |
146426-36-0 |
|---|---|
Product Name |
3-Propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one |
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-propyl-1H-pyrazolo[1,5-b]isoquinolin-9-one |
InChI |
InChI=1S/C14H14N2O/c1-2-5-11-9-15-16-13(11)8-10-6-3-4-7-12(10)14(16)17/h3-4,6-9,15H,2,5H2,1H3 |
InChI Key |
UEBKDIQNDUBHCD-UHFFFAOYSA-N |
SMILES |
CCCC1=CNN2C1=CC3=CC=CC=C3C2=O |
Canonical SMILES |
CCCC1=CNN2C1=CC3=CC=CC=C3C2=O |
Other CAS RN |
146426-36-0 |
synonyms |
3-propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one antibiotic APHE 2 APHE-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)



![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)
![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)






![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)